molecular formula C8H7F2NO3 B1429096 2-(Difluoromethoxy)-6-nitrotoluene CAS No. 1261440-78-1

2-(Difluoromethoxy)-6-nitrotoluene

Cat. No. B1429096
Key on ui cas rn: 1261440-78-1
M. Wt: 203.14 g/mol
InChI Key: SKBHWYRFUCKEDS-UHFFFAOYSA-N
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Patent
US09314023B2

Procedure details

A mixture of the above-prepared 1-difluoromethoxy-2-methyl-3-nitrobenzene (described in Reference Preparation example 3) 7.50 g, palladium-carbon (palladium 5%) 0.8 g and ethanol 80 ml was stirred at room temperature under hydrogen atmosphere for eight hours. The reaction mixture was filtered and the filtrate was concentrated to give 3-difluoromethoxy-2-methylaniline 6.4 g.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[CH3:13]>[C].[Pd].C(O)C>[F:1][CH:2]([F:14])[O:3][C:4]1[C:5]([CH3:13])=[C:6]([CH:7]=[CH:8][CH:9]=1)[NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
FC(OC1=C(C(=CC=C1)[N+](=O)[O-])C)F
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under hydrogen atmosphere for eight hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(OC=1C(=C(N)C=CC1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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